3-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde
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Overview
Description
3-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde is an organic compound with the molecular formula C14H15NO3 It is a derivative of benzaldehyde, featuring a pyrrolidinone ring attached via an ethoxy linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde typically involves the reaction of 3-hydroxybenzaldehyde with 2-pyrrolidinone in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 25°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 3-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzoic acid.
Reduction: 3-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 3-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde
- 2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde
- 3-Ethoxy-4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde
Uniqueness
3-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the pyrrolidinone ring and the ethoxy linker allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C13H15NO3 |
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Molecular Weight |
233.26 g/mol |
IUPAC Name |
3-(2-oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde |
InChI |
InChI=1S/C13H15NO3/c15-9-11-4-3-5-12(8-11)17-10-13(16)14-6-1-2-7-14/h3-5,8-9H,1-2,6-7,10H2 |
InChI Key |
FIRAAIZEVXLKGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=CC=CC(=C2)C=O |
Origin of Product |
United States |
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